Szechenyine
Overview
Description
Szechenyine is a compound identified within the species Aconitum szechenyianum Gay, isolated alongside other constituents such as beta-sitosterol, aconitine, 3-acetylaconitine, and songorine. The novel compound, Szechenyine, was elucidated through various spectroscopic techniques, including UV, IR, ^1HNMR, ^13CNMR, and mass spectrometry, revealing its unique molecular structure (Sun et al., 1989).
Synthesis Analysis
The synthesis of complex molecules often employs strategies such as reticular synthesis, which has been highlighted for its potential to create materials with predetermined structures and functionalities. This approach involves the use of secondary building units to direct the assembly of ordered frameworks, showcasing the broader chemical synthesis landscape's ability to generate compounds with specific physical, chemical, and biological properties (O. Yaghi et al., 2003).
Molecular Structure Analysis
The structure of Szechenyine and similar compounds is central to their properties and interactions. The design of new materials often requires a deep understanding of molecular structures, where the synthesis aims not just at creating molecules but also at achieving specific functions. This intersection of chemistry and biology underlines the importance of molecular structure in the synthesis and application of chemical compounds (Xu Wu & P. Schultz, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like Szechenyine are closely tied to their molecular structures. Techniques such as reaction crystallization have been employed to study the pathways and kinetics of cocrystal synthesis, illustrating how molecular complexes' solubility can direct the nucleation and growth of cocrystals. This highlights the intricate relationship between chemical reactions and the crystalline state of molecular complexes (N. Rodríguez-Hornedo et al., 2006).
Physical Properties Analysis
The investigation of physical properties such as boiling points, molar volumes, and critical pressures of compounds is crucial for understanding their potential applications. Molecular modeling techniques have been extensively applied to predict these properties, highlighting the role of structural parameters in determining the physical characteristics of chemical compounds (D. Needham et al., 1988).
Chemical Properties Analysis
The chemical properties of Szechenyine, derived from its unique molecular structure, contribute to its potential applications. Studies on inorganic frameworks and their synthesis through interzeolite transformations without organic structure-directing agents provide insights into designing materials with specific chemical properties. Such approaches emphasize the importance of understanding and manipulating chemical properties for the development of new materials (S. Goel et al., 2015).
Scientific Research Applications
Economic Impact of Research Infrastructure
The implementation of research centers like the ELI-ALPS laser research center in Szeged, Hungary, exemplifies the economic and scientific benefits of such infrastructures. The emergence of a specialized Science Park around ELI-ALPS, focusing on IT, medical imaging, biology, biotechnology, pharmaceuticals, materials science, and nanotechnology, illustrates the diverse research activities and their substantial economic impacts. This approach effectively quantifies the direct, indirect, induced, and catalytic effects on the local economy, showcasing the broader implications of scientific research infrastructures (Lukovics & Dusek, 2014).
Quantum Szilard Engine
In the field of quantum mechanics, the Szilard Engine (SZE) serves as a critical model for understanding the relationship between information and thermodynamics. A complete quantum analysis of the SZE reveals that the nature of the particles (bosonic or fermionic) significantly influences the amount of work that can be extracted, underscoring the profound implications of quantum mechanics in understanding fundamental processes (Kim, Sagawa, De Liberato, & Ueda, 2010).
Sunyaev-Zel'dovich Effect in Cosmology
The Sunyaev-Zel'dovich Effect (SZE) is pivotal for cosmological research. It allows for high-quality measurements of galaxy clusters, contributing to the understanding of the Hubble constant and the universe's mass density. The SZE's redshift independence makes it ideal for deep surveys of galaxy clusters, aiding in the examination of large-scale structures, cosmological models, and various cosmological parameters (Carlstrom et al., 2001).
Agricultural and Environmental Research
In agricultural sciences, studies on organic fertilizers and soil treatment demonstrate significant improvements in soil conditions. Research on chernozem soil, for instance, shows an increase in humus content and the availability of essential nutrients like nitrogen, phosphorus, and potassium, emphasizing the positive impact of sustainable agricultural practices on soil health and fertility (Khusaynov et al., 2019).
Applications in Astrophysics and Particle Physics
The Sunyaev–Zel’dovich effect (SZE) extends its applicability to astrophysics and particle physics, notably in the Planck Era. The SZE serves as a probe for studying galaxy clusters, galaxies, large-scale structures, and various cosmological phenomena like dark energy, modified gravity, dark matter, and cosmic magnetism. Future research directions include the study of SZE polarization, highlighting its comprehensive role in understanding cosmic phenomena (Colafrancesco, 2013).
Multi-Frequency Study of SZE in Cosmic Structures
A multi-frequency approach to studying the SZE provides crucial insights into the universe's large-scale structure. The study of cosmic structures through the SZE helps in understanding galaxy clusters and large-scale structures, offering a comprehensive perspective on astrophysical and cosmological phenomena (Colafrancesco, 2014).
Safety And Hazards
properties
IUPAC Name |
[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAQZKJLRXMIFW-HYCPVBSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Szechenyine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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